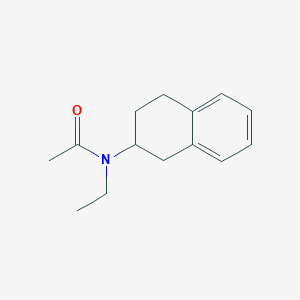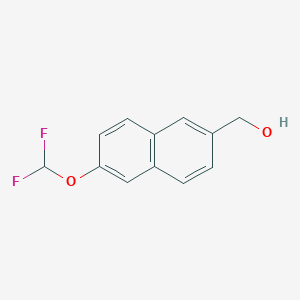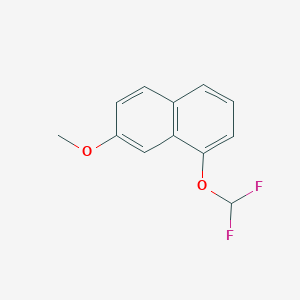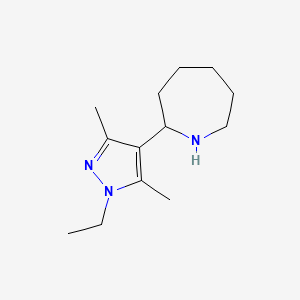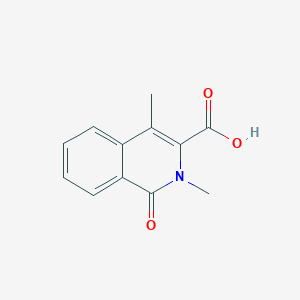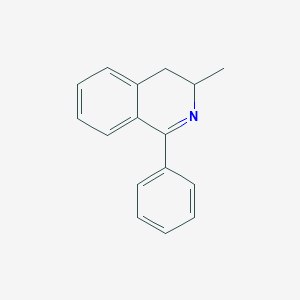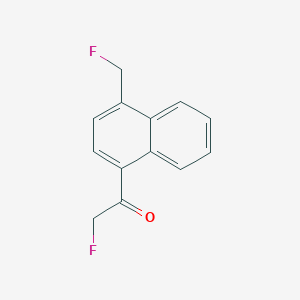
2-Fluoro-1-(4-(fluoromethyl)naphthalen-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-1-(4-(fluoromethyl)naphthalen-1-yl)ethanone is an organic compound with the molecular formula C13H10F2O It is a derivative of naphthalene, characterized by the presence of fluorine atoms and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(4-(fluoromethyl)naphthalen-1-yl)ethanone typically involves the fluorination of naphthalene derivatives. One common method is the Friedel-Crafts acylation reaction, where naphthalene is reacted with a fluorinated acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-1-(4-(fluoromethyl)naphthalen-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as NaBH4 and LiAlH4 are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Fluoro-1-(4-(fluoromethyl)naphthalen-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving fluorinated organic molecules and their interactions with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Fluoro-1-(4-(fluoromethyl)naphthalen-1-yl)ethanone involves its interaction with molecular targets through its functional groups. The ketone group can form hydrogen bonds with biological molecules, while the fluorine atoms can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-1-(4-methylnaphthalen-1-yl)ethanone
- 2-Fluoro-1-(4-chloromethyl)naphthalen-1-yl)ethanone
- 2-Fluoro-1-(4-bromomethyl)naphthalen-1-yl)ethanone
Uniqueness
2-Fluoro-1-(4-(fluoromethyl)naphthalen-1-yl)ethanone is unique due to the presence of two fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H10F2O |
|---|---|
Poids moléculaire |
220.21 g/mol |
Nom IUPAC |
2-fluoro-1-[4-(fluoromethyl)naphthalen-1-yl]ethanone |
InChI |
InChI=1S/C13H10F2O/c14-7-9-5-6-12(13(16)8-15)11-4-2-1-3-10(9)11/h1-6H,7-8H2 |
Clé InChI |
VHUGALZDYSALGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2C(=O)CF)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(5,6,7,8-Tetrahydro-2H-naphtho[2,3-d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B11885002.png)

